molecular formula C7H8O2S B1205849 P-Toluenesulfinic acid CAS No. 536-57-2

P-Toluenesulfinic acid

Cat. No. B1205849
CAS RN: 536-57-2
M. Wt: 156.2 g/mol
InChI Key: FXJVNINSOKCNJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

P-Toluenesulfinic acid can be synthesized through a variety of methods, including the catalyzed three-component Ugi-type reaction, which is a cost-effective and mild approach to produce α-amino amides and amidines (Saha et al., 2013). Additionally, p-toluenesulfonic acid catalyzes the fluorination of α-branched ketones for creating fluorinated quaternary carbon centers, showcasing its versatility in synthesis processes (Tang et al., 2018).

Molecular Structure Analysis

The molecular structure of p-toluenesulfinic acid and its complexes can be elucidated through single-crystal X-ray characterizations. Studies have shown detailed structural information on the complexation with various nitrogen bases, revealing insights into the coordination patterns and hydrogen bonding interactions within these complexes (Smith et al., 1998).

Chemical Reactions and Properties

P-Toluenesulfinic acid participates in numerous chemical reactions, such as the synthesis of thiadiazoloquinazolinones via a multicomponent reaction protocol, demonstrating its role in facilitating the formation of complex heterocyclic compounds (Wadhwa et al., 2016). Furthermore, its addition to benzylideneacetophenones has been studied, showing its reactivity and the influence of substituents on reaction rates (Kobayashi & Miura, 1987).

Physical Properties Analysis

The physical properties of p-toluenesulfinic acid and its derivatives, such as solubility, melting point, and crystalline structure, can be significantly affected by its interactions with other compounds. Quantum chemical studies provide insights into its complexation with water, revealing details about the potential energy hypersurfaces and vibrational analyses (Pejov et al., 2011).

Scientific Research Applications

  • Synthesis of α-Amino Amides and Amidines P-Toluenesulfinic acid (p-TSA) is used as an acid catalyst in a three-component Ugi-type reaction for synthesizing α-amino amides and amidines. This method is effective for creating natural or unnatural amino acids and drug-like amidine analogues (Saha, Frett, Wang, & Li, 2013).

  • Photoacid Generators in Cationic Photopolymerizations Aryl tosylates, which release p-toluenesulfinic acid upon irradiation, serve as non-ionic photoacid generators (PAGs). They're used in cationic photopolymerizations, with applications in hybrid organic/inorganic sol–gel photoresists (Torti et al., 2015).

  • Isocyanide Scavenging Polymer-supported p-toluenesulfonic acid is a robust, economical, and eco-friendly isocyanide scavenger. This approach simplifies workup and purification in various organic transformations, making it suitable for parallel synthesis techniques (Azuaje et al., 2011).

  • Preparation of Sulfinate Esters and Allylic Sulfones A reagent combination of toluenesulfinic acid and trimethylacetyl chloride is used to prepare sulfinate esters and allylic sulfones, demonstrating the chemical versatility of p-TSA (Jacobsen et al., 2017).

  • Catalysis in Multicomponent Synthesis p-Toluenesulfonic acid monohydrate is a catalyst for multicomponent coupling reactions, like the synthesis of highly functionalized piperidines. It offers advantages like simple workup, non-toxicity, and cost-effectiveness (Sajadikhah et al., 2012).

  • Microwave-Promoted Synthesis of Spiro[benzo[a]chromeno[2,3-c]phenazine] Derivatives p-Toluenesulfonic acid serves as a catalyst for the efficient and non-toxic synthesis of novel spiro derivatives via a domino reaction under microwave irradiation, a solvent-free process advantageous for green chemistry (Mohebat, Simin, & Yazdani-Elah-Abadi, 2019).

  • Biodiesel Production from Waste Cooking Oil p-Toluenesulfonic acid doped polyaniline is used as a catalyst for biodiesel production from waste cooking oil. It demonstrates high yield and stability, making it suitable for large-scale industrial applications (Niu & Kong, 2015).

  • Formation of ZnO Particles with Different Morphologies In the synthesis of ZnO particles, p-toluenesulfonic acid acts as both a catalyst and morphology-directing agent. It influences the size and shape of ZnO particles, demonstrating its role in nanomaterial synthesis (Ambrožić et al., 2010).

  • Solubilizing Metal Oxides Combinations of p-toluenesulfonic acid with various hydrogen-bond acceptors form deep-eutectic solvents for solubilizing metal oxides. This application shows the versatility of p-TSA in material science (Rodriguez Rodriguez, Machiels, & Binnemans, 2019).

Safety And Hazards

P-Toluenesulfinic acid is a skin irritant . It is recommended to avoid contact with skin, eyes, and clothing, and not to breathe dust .

Future Directions

P-Toluenesulfinic acid has been an active area of research for developing efficient synthetic methodologies . It has been used as an acid catalyst for PET hydrolysis under relatively mild conditions . This emerging area of research has become one of the pillars of synthetic organic chemistry to synthesize biologically relevant, complex carbocycles and heterocycles .

properties

IUPAC Name

4-methylbenzenesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJVNINSOKCNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16844-27-2 (lithium salt), 24345-02-6 (zinc salt), 824-79-3 (hydrochloride salt)
Record name p-Toluenesulfinic acid
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DSSTOX Substance ID

DTXSID90862432
Record name Benzenesulfinic acid, 4-methyl-
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Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

P-Toluenesulfinic acid

CAS RN

536-57-2
Record name p-Toluenesulfinic acid
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Record name p-Toluenesulfinic acid
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Record name Benzenesulfinic acid, 4-methyl-
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Record name Benzenesulfinic acid, 4-methyl-
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Record name Toluene-4-sulphinic acid
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Record name P-TOLUENESULFINIC ACID
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Synthesis routes and methods I

Procedure details

Add concentrated hydrochloric acid (3 mL) dropwise to a solution of p-toluene-sulfinic acid sodium salt in water (20 mL) and tert-butyl methyl ether (10 mL). Stir for 10 minutes and then separate the layers. Wash the organic layer with saturated aqueous sodium chloride, dry over sodium sulfate and concentrate under reduced pressure to provide 5 g of p-toluenesulfinic acid. Combine this acid with benzaldehyde (4.75 g, 44.8 mmol), formamide (4.9 g, 0.11 mol), and camphorsulfonic acid (0.86 g, 3.7 mmol) and heat to 60° C. for 18 hours. Remove the reaction from the heat and slurry the white solid in 3:1 hexanes:methanol. Filter the slurry to provide 7.6 g (82%) of the desired product as a white solid.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Treat a solution of p-toluenesulfinic acid sodium salt, (6.0 g, 33.7 mmol) in water (20 mL) and tert-butyl methyl ether (10 mL) dropwise with concentrated HCl (3 mL) and stir for 10 minutes. Separate the solution in a separatory funnel and wash the organic layer with saturated aqueous sodium chloride. Dry the organic over Na2SO4, filter, and remove the solvent to afford 5.2 g (quantitative) of p-toluenesulfinic acid. Combine the acid with benzaldehyde (2.4 g, 22.5 mmol), formamide (3.8 g, 84.2 mmol), and trimethylsilyl chloride (4.0 g, 37.0 mmol) in 30 mL of a 1:1 solution of toluene/acetonitrile. Heat the reaction to 50° C. and stir for 5 hours. Cool the reaction and dilute with water (100 mL) and tert-butyl methyl ether (30 mL). Cool the solution in an ice bath and filter to afford 4.5 g (70%) of desired product. Dry the solid under vacuum overnight to remove any residual water.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of p-toluenesulfinic acid sodium salt (30 g) in H2O (100 mL) was added methyl t-butyl ether (50 mL) followed by dropwise addition of conc HCl (15 mL). After stirring 5 min, the organic phase was removed and the aqueous phase was extracted with methyl t-butyl ether. The organic phase was dried (Na2SO4) and concentrated to near dryness. Hexane was added and the resulting precipitate collected to afford p-toluenesulfinic acid; yield 22 g. p-Toluenesulfinic acid (22 g, 140.6 mmol), p-fluorobenzaldehyde (22 mL, 206 mmol), formamide (20 mL, 503 mmol) and camphor sulphonic acid (4 g, 17.3 mmol) were combined and stirred at 60° C. 18 h. The resulting solid was broken up and stirred with a mixture of MeOH (35 mL) and hexane (82 mL) then filtered. The solid was resuspended in MeOH/hexanes (1:3, 200 mL) and stirred vigorously to break up the remaining chunks. Filtration afforded the title compound (27 g, 62% yield): 1H NMR (400 MHz, CDCl3) δ8.13 (s, 1H), 7.71 (d, 2H), 7.43 (dd, 2H), 7.32 (d, 2H), 7.08 (t, 2H), 6.34 (d, 1H), 2.45 (s, 3H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a suspension of p-toluenesulfinic acid sodium salt (30 g) in H2O (100 mL) was added methyl t-butyl ether (50 mL) followed by dropwise addition of conc HCI (15 mL). After stirring 5 min, the organic phase was removed and the aqueous phase was extracted with methyl t-butyl ether. The organic phase was dried (Na2SO4) and concentrated to near dryness. Hexane was added and the resulting precipitate collected to afford p-toluenesulfinic acid; yield 22 g. p-Toluenesulfinic acid (22 g, 140.6 mmol), p-fluorobenzaldehyde (22 mL, 206 mmol), formamide (20 mL, 503 mmol) and camphor sulphonic acid (4 g, 17.3 mmol) were combined and stirred at 60° C. 18 h. The resulting solid was broken up and stirred with a mixture of MeOH (35 mL) and hexane (82 mL) then filtered. The solid was resuspended in MeOH/hexanes (1:3, 200 mL) and stirred vigorously to break up the remaining chunks. Filtration afforded the title compound (27 g, 62% yield): 1H NMR (400 MHz, CDCl3) d 8.13 (s, 1H), 7.71 (d, 2H), 7.43 (dd, 2H), 7.32 (d, 2H), 7.08 (t, 2H), 6.34 (d, 1H), 2.45 (s, 3H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 6
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Citations

For This Compound
1,600
Citations
JL Kice, KW Bowers - Journal of the American Chemical Society, 1962 - ACS Publications
… reaction between p-tolyl disulfide and p-toluenesulfinic acid. The experimental evidence indicated this reaction involved the reversible formation of the ion ArS(0)+S(Ar)-SAr and then its …
Number of citations: 7 pubs.acs.org
JL Kice, KW Bowers - Journal of the American Chemical Society, 1962 - ACS Publications
… The reaction, studied with ptoluenesulfinic acid and %tolyl disulfide, has the stoichiometry … volume of solution containing initially 10 mmoles of ptoluenesulfinic acid and 20 mmoles of p-…
Number of citations: 18 pubs.acs.org
M Kobayashi, H Minato, H Fukuda - Bulletin of the Chemical Society of …, 1973 - journal.csj.jp
… The reaction was of first order in both p-toluenesulfinic acid (II) and I. Rates of the reaction were considerably different in various solvents; they were quite large in benzene or …
Number of citations: 9 www.journal.csj.jp
P Allen Jr, L Reich - The Journal of Physical Chemistry, 1960 - ACS Publications
A kinetic study has been made of the disproportionation of p-toluenesulfinic acid in water over a range of acidity and temperature; iodide ion served as a catalyst. The disproportionation …
Number of citations: 12 pubs.acs.org
JL Kice, EH Morkved - The Journal of Organic Chemistry, 1964 - ACS Publications
… The reaction of several sec-alkyl sulfides with p-toluenesulfinic acid … primary alkyl sulfides and p-toluenesulfinic acid, which leads … of the n-butyl sulfide-p-toluenesulfinic acid reaction we …
Number of citations: 2 pubs.acs.org
R Uehara - Bulletin of the Chemical Society of Japan, 1959 - journal.csj.jp
… methacrylate initiated by the system of p-toluenesulfinic acid, oxygen in air and dimethylaniline from the standpoint … and methyl and ethyl esters of p-toluenesulfinic acid for the initiation …
Number of citations: 7 www.journal.csj.jp
SH Gafur, SL Waggoner, E Jacobsen, CG Hamaker… - …, 2018 - thieme-connect.com
… by the process of activating p-toluenesulfinic acid with either … Activation of p-toluenesulfinic acid with cyanuric chloride led … on the activated p-toluenesulfinic acid anhydride. Ultimately, …
Number of citations: 15 www.thieme-connect.com
GR Bray - 1963 - ir.library.oregonstate.edu
… So far about all one can say with certainty is that the secondary alkyl sulfides react fairly readily with ptoluenesulfinic acid and that analogous to the primary alkyl sulfide -sulfinic reaction …
Number of citations: 0 ir.library.oregonstate.edu
T Okawara, T Yamasaki, K Sato, H Miyazaki… - Chemical and …, 1985 - jstage.jst.go.jp
… Reactions of p-Toluenesulfinic Acid with Dialkoxy Disulfides and Dialkoxy Sulfides When dialkoxy disulfides (2) were allowed to react with two molar equivalents of ptoluenesulfinic acid …
Number of citations: 6 www.jstage.jst.go.jp
M Kobayashi - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
… In this paper, studies of the mechanism of the reaction of p-toluenesulfinic acid with acetyl … By its infrared spectrum and by the rapid reaction with water to give p-toluenesulfinic acid, this …
Number of citations: 23 www.journal.csj.jp

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